4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one
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Overview
Description
4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H11IO It is a derivative of indanone, characterized by the presence of an ethyl group at the 4th position and an iodine atom at the 5th position on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one typically involves the iodination of 4-ethyl-2,3-dihydro-1H-inden-1-one. The process can be carried out using iodine and a suitable oxidizing agent under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) in acetic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-iodo-2,3-dihydro-1H-inden-1-one depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating various substitution reactions. In biological systems, the compound’s mechanism would involve interactions with specific molecular targets, potentially affecting biochemical pathways.
Comparison with Similar Compounds
4-Ethyl-2,3-dihydro-1H-inden-1-one: Lacks the iodine atom, making it less reactive in substitution reactions.
5-Iodo-2,3-dihydro-1H-inden-1-one: Lacks the ethyl group, affecting its steric and electronic properties.
4-Ethyl-5-bromo-2,3-dihydro-1H-inden-1-one: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Properties
Molecular Formula |
C11H11IO |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
4-ethyl-5-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11IO/c1-2-7-8-4-6-11(13)9(8)3-5-10(7)12/h3,5H,2,4,6H2,1H3 |
InChI Key |
BWHLLOHYEYSYRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC2=C1CCC2=O)I |
Origin of Product |
United States |
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